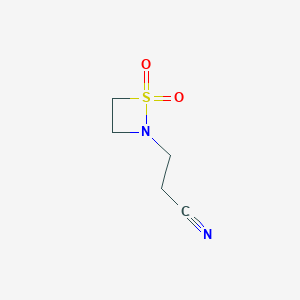

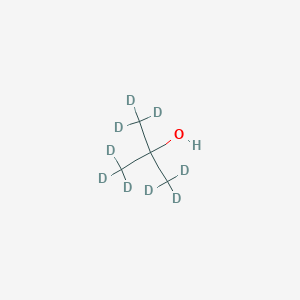

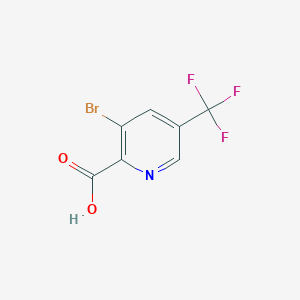

(S)-2-Amino-4-fluoro-4-methylpentanoic acid

Übersicht

Beschreibung

(S)-2-Amino-4-fluoro-4-methylpentanoic acid is a compound that is structurally related to amino acids with potential biological activity. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structures have been synthesized and studied for their biological activities, such as inhibition of nitric oxide synthases (NOS) and interactions with GABA_B-receptor sites .

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods and the use of protecting groups. For instance, the synthesis of 2-amino-5-azolylpentanoic acids, which are structurally similar to (S)-2-Amino-4-fluoro-4-methylpentanoic acid, was achieved by treating 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with various azoles under basic conditions, followed by acidolytic deprotection . Additionally, the synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids was performed through crotylboration of N-Boc-l-alaninal, demonstrating the importance of stereochemistry in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of (S)-2-Amino-4-fluoro-4-methylpentanoic acid.

Molecular Structure Analysis

The molecular structure of (S)-2-Amino-4-fluoro-4-methylpentanoic acid would be expected to have a chiral center at the 2-position, similar to the compounds described in the papers. The stereochemistry plays a crucial role in the biological activity of these compounds, as seen in the synthesis of 2-methyl-4-hydroxy-5-aminopentanoic acid stereoisomers, where only one stereoisomer showed affinity for GABA_B-receptor sites . The presence of a fluorine atom in the compound of interest could influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to (S)-2-Amino-4-fluoro-4-methylpentanoic acid often include the formation of bonds with azoles and the introduction of substituents at specific positions on the imidazole ring . The fluorine atom in the compound of interest would likely affect its reactivity, potentially making it a useful intermediate in the synthesis of more complex molecules, as seen with the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, which is a key building block for the calcium antagonist Mibefradil .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-Amino-4-fluoro-4-methylpentanoic acid would be influenced by its functional groups and stereochemistry. The presence of an amino group and a fluorine atom would affect its polarity, solubility, and potential for forming hydrogen bonds. The methyl group would contribute to its hydrophobic character. These properties are important when considering the compound's solubility, stability, and suitability for use in various biological assays or as a pharmaceutical agent. The stereochemistry, as shown in the synthesis of 3-amino-2-methylpentanoic acids, is critical for the biological activity of such compounds .

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

(S)-2-Amino-4-fluoro-4-methylpentanoic acid and its derivatives have been a focal point in the field of stereoselective synthesis. For instance, Laue et al. (2000) highlighted the diastereoselective alkylation process in the presence of LDA at low temperatures to synthesize (+)-(S)-2-Amino-4-fluorobutanoic acid and its derivatives with high enantiomeric excess. This synthesis involved complex processes such as alkylation, lithium/magnesium exchange, and stepwise deprotection, underscoring the compound's significance in stereochemistry and organic synthesis (Laue et al., 2000).

Biological Activity

In terms of biological activity, 4-Fluoroisoleucine, closely related to (S)-2-Amino-4-fluoro-4-methylpentanoic acid, demonstrated notable antimicrobial properties. Gershon et al. (1978) detailed its synthesis and highlighted its inhibitory effects on a range of fungi and bacteria. Interestingly, while it did not show inhibitory effects on Plasmodium berghei in mice at a specific dosage, it significantly inhibited the growth of various fungi and bacteria in different concentrations, signifying its potential as an antimicrobial agent (Gershon et al., 1978).

Synthesis Techniques and Derivatives

Synthesis Techniques

The synthesis of derivatives of (S)-2-Amino-4-fluoro-4-methylpentanoic acid has been explored with various techniques. The work by Giordano et al. (1999) on the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids sheds light on the complexity and precision required in synthesizing specific amino acid derivatives, which are crucial in developing certain antibiotic agents (Giordano et al., 1999).

Derivatives and Isosteres

The exploration of isosteres of asparagine involving 2-amino-4-fluoropent-4-enoic acids, as documented by Laue et al. (1999), underlines the compound's versatility and its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents (Laue et al., 1999).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.

Zukünftige Richtungen

This involves considering potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new methods of synthesis.

For a specific compound like “(S)-2-Amino-4-fluoro-4-methylpentanoic acid”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available in all these categories, especially if they are novel or not widely studied.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-fluoro-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2/c1-6(2,7)3-4(8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFWXTAZASDCCA-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473619 | |

| Record name | 4-fluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-fluoro-4-methylpentanoic acid | |

CAS RN |

857026-04-1 | |

| Record name | 4-fluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.